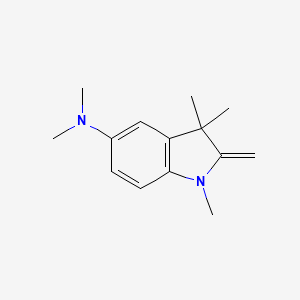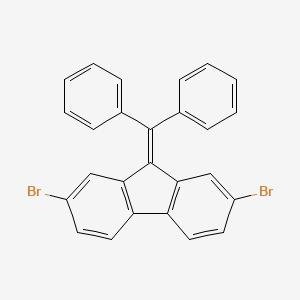
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is an organic compound characterized by its unique structure, which includes a phenylethyl group and a pentene backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired diol . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one.
Reduction: Formation of 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol.
Substitution: Formation of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride.
Scientific Research Applications
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenylethyl group may interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2-one
- 4-Methyl-3-(2-phenylethyl)pentane-2,3-diol
- 4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-dichloride
Uniqueness
4-Methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol is unique due to its combination of a phenylethyl group and a pentene backbone with two hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
91826-78-7 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-methyl-3-(2-phenylethyl)pent-4-ene-2,3-diol |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(16,12(3)15)10-9-13-7-5-4-6-8-13/h4-8,12,15-16H,1,9-10H2,2-3H3 |
InChI Key |
AZMKBYQDNWUEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCC1=CC=CC=C1)(C(=C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


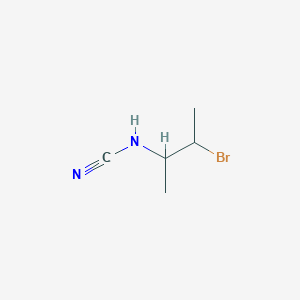
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
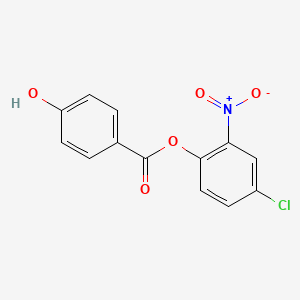
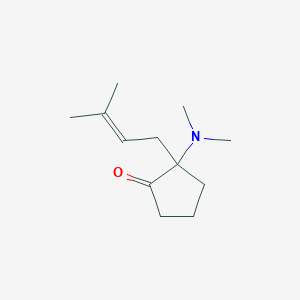
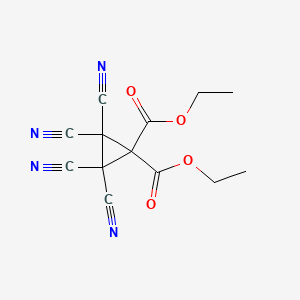
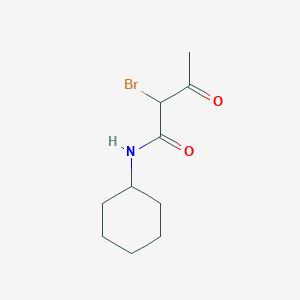
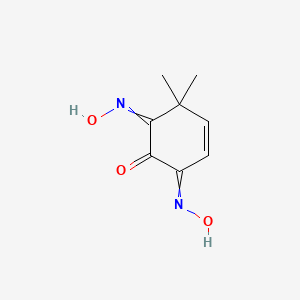
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
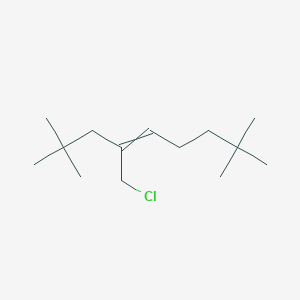
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
